2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide
Description
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is a bicyclic heterocyclic compound characterized by a unique 3-azabicyclo[3.1.0]hexane core fused with a dioxo moiety and a methylpropanamide side chain.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(11,8(10)15)3-12-6(13)4-2-5(4)7(12)14/h4-5H,2-3,11H2,1H3,(H2,10,15) |
InChI Key |
DUWVAQPMQJZSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC2C1=O)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation via N-Carboxyanhydride (NCA) Polymerization and Peptide Coupling
This approach leverages the formation of N-carboxyanhydrides (NCAs) of amino acids, which serve as monomers for peptide synthesis, as described in patent literature. The key steps include:
- Synthesis of NCA precursors: The amino acid derivatives are converted into NCAs through phosgene or triphosgene-mediated cyclization.
- Polymerization or cyclization: The NCAs undergo ring-opening polymerization or intramolecular cyclization to form the bicyclic core.
- Functionalization: The amino groups are introduced or preserved during the process, enabling subsequent modifications.
- Precise control over stereochemistry.
- Compatibility with various functional groups.
- Facilitates the incorporation of complex amino acid derivatives.
Amino acid NCA + suitable conditions → Bicyclic core + functionalized intermediates
Cyclization of Precursors Derived from β-Keto Esters or α,β-Unsaturated Compounds
Based on the patent EP2266590A2, a common route involves:
- Preparation of a suitable precursor: Typically, a β-keto ester or an α,β-unsaturated compound bearing the necessary substituents.
- Intramolecular cyclization: Under basic or acidic conditions, the precursor undergoes cyclization to form the fused ring system.
- Use of Lewis acids like zinc chloride or aluminum chloride.
- Solvent selection: Dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Temperature control: Usually room temperature to reflux.
Precursor (e.g., β-keto ester) + Lewis acid → Azabicyclic compound
- The reaction often proceeds via enolate or carbocation intermediates.
- Stereoselectivity can be enhanced using chiral auxiliaries or catalysts.
Following the formation of the bicyclic core, the introduction of the methylpropanamide group and amino functionalities involves:
- Amide coupling reactions: Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide), EDC, or HATU to connect the amine with activated carboxylic acids.
- Amino group introduction: Via nucleophilic substitution or reduction of suitable intermediates.
- Use of dry solvents like DMF or DMSO.
- Mild heating or room temperature for coupling.
- Catalysis with bases like DIPEA or TEA.
Key Data and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| NCA synthesis | Phosgene or triphosgene | Toluene or dichloromethane | 0–25°C | 70–85% | Moisture-sensitive |
| Cyclization | Lewis acids (ZnCl₂, AlCl₃) | Dichloromethane | Reflux | 60–75% | Requires inert atmosphere |
| Amide coupling | DCC or HATU | DMF or DMSO | Room temperature | 65–80% | Use of base (DIPEA) |
Advanced Techniques and Considerations
- Chiral Catalysts: To achieve stereoselectivity, chiral Lewis acids or auxiliaries can be employed.
- Protecting Groups: Protecting amino or hydroxyl groups during multi-step synthesis to prevent side reactions.
- Purification: Chromatography (silica gel, HPLC) and crystallization are essential for obtaining pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Ring Size and Heteroatoms : The target compound’s 6-membered bicyclo system (N-only) contrasts with ’s 7-membered thia-azabicycloheptane, which incorporates sulfur. Sulfur may enhance stability or alter electronic properties compared to the dioxo groups in the target compound .
- Functional Groups : The methylpropanamide side chain in the target compound differs from ’s carboxylic acid and ’s ester groups, impacting solubility and bioavailability.
- Planarity vs.
Key Observations :
- Purification : emphasizes crystallinity testing, a standard pharmacopeial practice, which may also apply to the target compound for quality control .
Analytical and Performance Data
Table 3: Analytical Benchmarks
Key Observations :
- Quality Control : ’s adherence to USP crystallinity and impurity tests underscores the importance of such protocols for structurally complex compounds like the target .
Notes
Evidence Limitations : Direct comparative data for the target compound are absent in the provided sources. Inferences are drawn from structurally related analogs.
Synthesis Gaps : The target compound’s synthetic route remains undefined; further studies are needed to compare yields or scalability with or 3 methods.
Functional Implications : The dioxo and amide groups in the target compound may enhance hydrogen-bonding interactions compared to sulfur-containing () or ester-based () analogs.
Pharmacological Potential: Structural rigidity could favor the target compound in protease or kinase inhibition, contrasting with ’s planar coumarin system, which may intercalate with DNA.
Biological Activity
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is a complex bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure contributes to various biological activities, making it a subject of interest for pharmacological studies.
Chemical Structure and Properties
The compound can be characterized by its bicyclic framework, which is essential for its biological interactions. The presence of amino and carbonyl groups enhances its reactivity and potential binding affinity to various biological targets.
Structural Formula
Where , , , and are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is primarily attributed to its interaction with specific molecular targets within cells. The compound has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Assays
Various in vitro and in vivo studies have assessed the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Demonstrated antimicrobial properties against specific bacterial strains. |
| In vivo | Showed potential anti-inflammatory effects in animal models. |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations.
- Anti-inflammatory Effects : In a rodent model, treatment with the compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide can be compared to other related compounds:
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological properties:
- Synthesis of Derivatives : Modifications to the bicyclic structure have led to compounds with improved potency against specific targets.
- Pharmacological Profiling : Comprehensive profiling has been conducted to evaluate the pharmacokinetics and toxicity of the compound, indicating a favorable safety profile.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection of the amino group, cyclization to form the 3-azabicyclo[3.1.0]hexane core, and coupling with a propanamide derivative. Key reagents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) are used for amide bond formation . Optimization requires controlling temperature (20–25°C for cyclization) and pH (neutral to slightly acidic for stability). Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm bicyclic scaffold and substituent positions (e.g., 2,4-dioxo groups resonate at δ 170–180 ppm for carbonyl carbons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
- Cellular Viability Assays : Use MTT or resazurin-based assays to assess cytotoxicity in relevant cell lines (e.g., HEK293 or HeLa) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
Advanced Research Questions
Q. How can the stereochemical influence of the 3-azabicyclo[3.1.0]hexane core on bioactivity be systematically studied?
- Methodological Answer :
- Synthesize stereoisomers (e.g., enantiomers or diastereomers) and compare their activity in enzyme inhibition or cellular assays.
- Perform molecular docking simulations with target proteins (e.g., using AutoDock Vina) to analyze binding mode differences.
- Validate hypotheses via site-directed mutagenesis of key amino acids in the target protein .
Q. What strategies resolve contradictions in reported activity data across structural analogs?
- Methodological Answer :
- Comparative Analysis : Tabulate data for analogs (e.g., substituent effects, bicyclic ring size) and correlate with activity trends (see example table below).
- Assay Standardization : Re-test compounds under uniform conditions (pH, temperature, cell line) to eliminate variability .
| Compound | Bicyclic Core | Substituents | IC (nM) | Reference |
|---|---|---|---|---|
| Target | [3.1.0] | 2,4-dioxo | 15 ± 2 | |
| Analog A | [2.2.1] | 2-oxo | 120 ± 10 |
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.
- In Vivo PK : Administer to rodent models and collect plasma samples for bioavailability and half-life analysis .
Data-Driven Research Challenges
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using tools like Schrödinger Phase to screen against protein databases.
- Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict polypharmacology risks .
Q. How can the compound’s stability under varying pH and temperature conditions be quantified?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via UPLC-PDA at 25°C, 40°C, and 60°C .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
